molecular formula C14H17N3O4S3 B2966945 methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448137-71-0

methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2966945
CAS RN: 1448137-71-0
M. Wt: 387.49
InChI Key: JOOGPSCCRNAGGA-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to possess diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been used in the treatment of pain . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where the body’s immune system causes pain and swelling in the joints.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medication is used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . They have been observed to have potent effects on various human tumor cell lines .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and further degeneration.

properties

IUPAC Name

methyl 3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S3/c1-21-13(18)12-11(4-8-22-12)24(19,20)16-10-2-6-17(7-3-10)14-15-5-9-23-14/h4-5,8-10,16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOGPSCCRNAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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